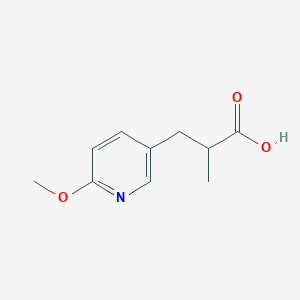

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is a chemical compound that belongs to the class of organic compounds known as pyridines. Pyridines are heterocyclic aromatic compounds, and this particular compound features a methoxy group at the 6-position of the pyridine ring, which influences its chemical properties and reactivity.

Synthetic Routes and Reaction Conditions:

Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of 6-methoxypyridine with an appropriate halide or triflate under palladium catalysis.

Friedel-Crafts Acylation: This involves the acylation of 6-methoxypyridine using an acyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the pyridine ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents such as halogens, alkyl halides, and strong bases or acids are employed.

Major Products Formed:

Oxidation Products: Various carboxylic acids, ketones, and alcohols.

Reduction Products: Alcohols, amines, and other reduced derivatives.

Substitution Products: Halogenated pyridines, alkylated pyridines, and other substituted derivatives.

Aplicaciones Científicas De Investigación

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound can be used in the study of enzyme inhibition and as a probe in biological assays.

Industry: It is utilized in the production of agrochemicals, dyes, and other industrial chemicals.

Mecanismo De Acción

The mechanism by which 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of an enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological context and the specific reactions it undergoes.

Comparación Con Compuestos Similares

3-(6-Methoxypyridin-3-yl)benzaldehyde: This compound differs by having a benzaldehyde group instead of a carboxylic acid group.

(6-Methoxypyridin-3-yl)methanamine: This compound has an amine group in place of the carboxylic acid group.

(6-Methoxypyridin-3-yl)boronic acid: This compound features a boronic acid group instead of a carboxylic acid group.

Uniqueness: 3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is unique due to its carboxylic acid functionality, which imparts different chemical properties and reactivity compared to its similar counterparts. Its methoxy group also contributes to its distinct biological and chemical behavior.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Actividad Biológica

3-(6-Methoxypyridin-3-yl)-2-methylpropanoic acid is an organic compound that has attracted attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a methoxy group attached to a pyridine ring and a branched propanoic acid moiety. Its molecular formula is C12H15NO2. The unique structure contributes to its diverse biological activities.

Biological Activities

Preliminary studies indicate that this compound exhibits various biological activities, including:

- Anticonvulsant Activity : Research has shown that derivatives of this compound may possess anticonvulsant properties, making it a potential candidate for treating seizure disorders.

- Somatostatin Receptor Antagonism : The compound has been implicated in the synthesis of derivatives that act as antagonists of the somatostatin sst3 receptor, which could have implications in treating diseases related to somatostatin signaling.

- Cytotoxic Effects : Some studies have reported cytotoxic effects against various cancer cell lines, indicating potential applications in oncology. For instance, certain derivatives showed significant inhibitory activity against lung and epidermal carcinoma cells .

The biological activity of this compound is attributed to its ability to act as an electrophile in nucleophilic substitution reactions. This property allows it to interact selectively with various biological targets, including enzymes and receptors. The presence of the methoxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with cellular membranes.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | Similarity Index | Unique Features |

|---|---|---|

| 2-(2-Methoxypyridin-4-yl)acetic acid | 0.97 | Different substituent position on pyridine |

| 6-Methoxy-4-methylnicotinaldehyde | 0.85 | Contains an aldehyde functional group |

| 2-Methoxy-5-pyridinecarboxylic acid | 0.84 | Carboxylic acid at a different position |

| Methyl 2-(pyridin-4-yl)acetate | 0.81 | Ester derivative with different substituents |

These compounds exhibit unique features that could influence their pharmacological profiles and therapeutic applications.

Case Studies and Research Findings

- Anticonvulsant Properties : A study demonstrated the synthesis of (S)-3-(6-Methoxy-pyridin-3-yl)-2-methylpropionic acid methyl ester from this compound, which exhibited promising anticonvulsant effects in animal models.

- Cytotoxic Activity : Research conducted on meroterpenoids, including derivatives of the compound, revealed moderate-to-potent cytotoxic effects against various cancer cell lines, such as lung and liver cancer cells. For example, IC50 values were reported as low as 3.9 μg/ml for certain derivatives .

- Somatostatin Receptor Antagonism : Derivatives synthesized from this compound have shown potential as somatostatin receptor antagonists, suggesting therapeutic applications in conditions like acromegaly or neuroendocrine tumors.

Propiedades

IUPAC Name |

3-(6-methoxypyridin-3-yl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO3/c1-7(10(12)13)5-8-3-4-9(14-2)11-6-8/h3-4,6-7H,5H2,1-2H3,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGFPIJCOTUZYQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CN=C(C=C1)OC)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.